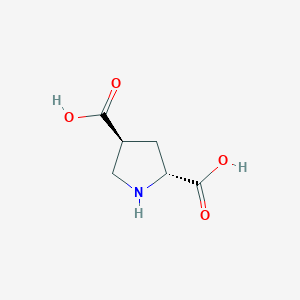

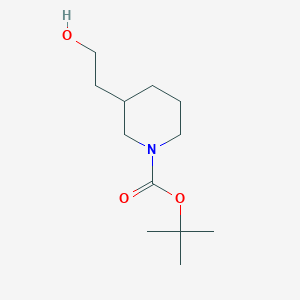

![molecular formula C12H17NO2 B124718 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 2272-83-5](/img/structure/B124718.png)

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Descripción general

Descripción

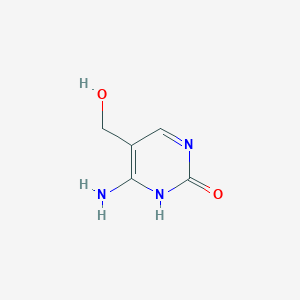

“N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” is a chemical compound with the molecular formula C16H19NO3S . It has an average mass of 305.392 Da and a monoisotopic mass of 305.108551 Da . It has two defined stereocentres .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring attached to a hydroxypropan-2-yl group, which is further attached to a methylacetamide group . The compound has two stereocentres .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 486.6±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 79.2±3.0 kJ/mol and a flash point of 248.1±31.5 °C . The compound has a molar refractivity of 83.9±0.4 cm3, and it accepts 4 hydrogen bonds and donates 2 . It has 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Biological Effects and Applications

Biological Effects and Toxicology of Acetamide Derivatives A comprehensive review by Kennedy (2001) discusses the biological effects of various acetamide derivatives including N-methylacetamide. The review emphasizes the importance of understanding the biological responses and the toxicological aspects of these compounds due to their commercial significance. It also highlights the necessity of updating information on the biological consequences of exposure to these chemicals in humans, considering the advancements over the years (Kennedy, 2001).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics and Pharmacodynamics of Related Compounds A review on Bilastine, an antihistamine, provides insights into the chemical structure, characteristics, and analytical methods used for estimation from different scientific articles. Although not directly related to N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide, the review gives an idea of how similar compounds are analyzed and understood in terms of chemistry, pharmacokinetics, and pharmacodynamics (Sharma et al., 2021).

Analgesic Applications

Use of Ketamine in Pain Management Low-dose ketamine, an NMDA receptor antagonist, has shown efficacy in the management of acute postoperative pain, suggesting a potential avenue for the application of related compounds in pain management. The review by Schmid et al. (1999) evaluates the clinical literature and discusses the efficacy of low-dose ketamine, highlighting its potential role in postoperative pain management and as an adjunct to other analgesics (Schmid, Sandler, & Katz, 1999).

Antidepressant Applications

AMPA Receptor Agonists and Depression Treatment The exploration of AMPA receptor agonists for depression treatment opens up possibilities for similar compounds. The review by Chun Yang et al. (2012) discusses the potential of AMPA agonists in exerting rapid antidepressant effects, suggesting a potential research direction for related compounds (Yang et al., 2012).

Other Therapeutic Applications

Properties and Uses of Paracetamol A review on paracetamol, also an N-acylated aromatic amine, offers insights into its preparation, reactions, dosage, and adverse effects. This information can be useful when considering the applications and handling of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide in various settings (Iwuozor Kingsley Ogemdi, 2019).

Propiedades

IUPAC Name |

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177257 | |

| Record name | N-Acetylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

CAS RN |

2272-83-5 | |

| Record name | N-Acetylephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

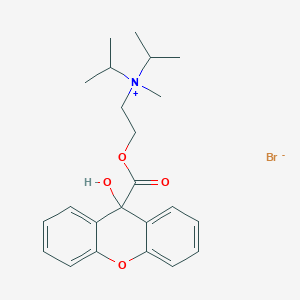

![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)